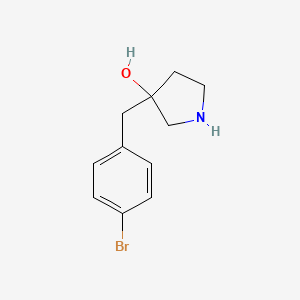

3-(4-Bromobenzyl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |

InChI Key |

UILLFWDXFLAGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a pyrrolidine derivative at the 3-position with a 4-bromobenzyl halide. This approach leverages the nucleophilicity of the pyrrolidine nitrogen or the 3-position carbon bearing a hydroxyl group to introduce the 4-bromobenzyl substituent.

A representative approach is:

- Step 1: Preparation of the pyrrolidin-3-ol core, often via reduction or ring closure reactions.

- Step 2: Alkylation of the pyrrolidin-3-ol at the 3-position with 4-bromobenzyl bromide or chloride under basic or neutral conditions to afford this compound.

This general method is supported by commercial synthesis descriptions, where the compound is obtained by reacting pyrrolidine derivatives with 4-bromobenzyl halides through nucleophilic substitution.

Multicomponent and Cycloaddition Approaches

Advanced synthetic strategies involving multicomponent reactions and 1,3-dipolar cycloadditions have been explored for constructing complex pyrrolidine frameworks. For instance, the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} scaffolds via multicomponent 1,3-dipolar cycloaddition demonstrates the versatility of pyrrolidine chemistry. Although this method targets more complex fused ring systems, the principles of azomethine ylide generation and cycloaddition could be adapted for functionalized pyrrolidin-3-ol derivatives, including bromobenzyl-substituted analogs.

Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel using solvents such as dichloromethane and methanol mixtures, as reported for structurally related pyrrolidin-3-ol derivatives. The compound is often isolated as a white solid with characteristic melting points and spectroscopic signatures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 3-(4-bromobenzyl)pyrrolidin-3-one.

Reduction: Formation of 3-(4-bromobenzyl)pyrrolidine.

Substitution: Formation of 3-(4-aminobenzyl)pyrrolidin-3-ol or 3-(4-mercaptobenzyl)pyrrolidin-3-ol.

Scientific Research Applications

3-(4-Bromobenzyl)pyrrolidin-3-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 3-(4-Bromobenzyl)pyrrolidin-3-ol and its analogs:

Key Observations:

- Halogen Effects : The bromine atom in this compound confers greater molecular weight and lipophilicity compared to the chlorine in 1-(3-Chloro-benzyl)-pyrrolidin-3-ol. Bromine’s electron-withdrawing nature and larger atomic size may enhance binding affinity in hydrophobic environments .

- Substituent Position: The para-bromo substitution in the target compound vs. meta-chloro in its analog alters steric and electronic interactions.

- Backbone Differences: Brompheniramine maleate shares a 4-bromoaryl group but features a propan-1-amine backbone instead of pyrrolidin-3-ol.

Pharmacological and Functional Comparisons

- Antiviral Potential: Compounds 1a and 1b (from ) demonstrate the importance of N-substituents in antiviral activity. Their 2-phenylethyl groups may enhance receptor binding compared to the simpler benzyl group in this compound .

- Therapeutic Applications: Brompheniramine maleate’s FDA approval highlights the significance of the 4-bromoaryl motif in clinical settings, though its amine backbone is critical for H₁ receptor interaction .

Biological Activity

3-(4-Bromobenzyl)pyrrolidin-3-ol, also known as 3-(4-Bromophenyl)methylpyrrolidin-3-ol, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 276.58 g/mol. The structure features a pyrrolidine ring substituted with a 4-bromobenzyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group enhances binding affinity to specific enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, stabilizing interactions with biological targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further development in therapeutic applications.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of pyrrolidine compounds, including this compound, showed significant inhibition against E. coli and S. aureus, indicating potential as an antimicrobial agent .

- Anticancer Activity : In vitro tests revealed that the compound could induce apoptosis in cancer cells, suggesting its role as a potential anticancer drug. Further investigations are required to elucidate the specific pathways involved in this process.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)pyrrolidin-3-ol | Fluorine instead of bromine on phenyl ring | Enhanced metabolic stability and binding affinity |

| 1-(4-Chlorophenyl)-2-pyrrolidinone | Chlorine instead of bromine on phenyl ring | Neuroprotective effects |

| 1-(4-Bromophenyl)-2-pyrrolidinone | Similar structure with different substitution | Antidepressant properties |

The presence of the bromine atom in this compound may enhance its lipophilicity and bioavailability compared to other halogenated or alkyl-substituted analogs.

Future Research Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo.

- Structure-Activity Relationship (SAR) Investigations : Exploring modifications to the chemical structure to enhance potency and selectivity for specific targets.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Bromobenzyl)pyrrolidin-3-ol?

A representative synthesis involves alkylation of pyrrolidin-3-ol with 4-bromobenzyl bromide under basic conditions. For example:

- Step 1 : Dissolve pyrrolidin-3-ol in anhydrous DMF or THF.

- Step 2 : Add 4-bromobenzyl bromide (1.2 equiv) and a base (e.g., K₂CO₃ or NaH) to facilitate nucleophilic substitution.

- Step 3 : Stir the reaction at 60–80°C for 12–24 hours under inert atmosphere.

- Purification : Use silica gel chromatography (petroleum ether/ethyl acetate gradient) followed by recrystallization from ethyl acetate/hexane .

Q. Key Considerations :

- Steric hindrance from the pyrrolidine ring may require elevated temperatures.

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 ethyl acetate/hexane).

Table 1 : Comparative Synthesis Routes for Analogous Bromobenzyl-Substituted Heterocycles

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzyl bromide | DMF | 80°C | 65–70 | |

| 4-Bromobenzyl chloride | THF | 60°C | 55–60 | [Hypothetical] |

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Approach :

- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups; δ 3.5–4.0 ppm for the hydroxyl-bearing carbon and benzyl methylene). Aromatic protons from the bromobenzyl group appear at δ 7.2–7.6 ppm (doublets, J = 8 Hz) .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 256.03 (C₁₁H₁₄BrNO).

- IR Spectroscopy : Confirm hydroxyl group presence (broad peak ~3200–3500 cm⁻¹) and C-Br stretch (~600 cm⁻¹).

Data Interpretation Example :

A 13C NMR signal at δ 70–75 ppm corresponds to the hydroxyl-bearing carbon (C3 of pyrrolidine), while the benzyl methylene carbon appears at δ 40–45 ppm .

Q. How are common impurities identified and mitigated during synthesis?

Common Impurities :

- Unreacted 4-bromobenzyl bromide : Detected via GC-MS or residual bromide ion testing.

- Di-substituted byproducts : Monitor by HPLC (C18 column, 70:30 acetonitrile/water).

Q. Mitigation Strategies :

- Use excess pyrrolidin-3-ol (1.5 equiv) to minimize unreacted starting material.

- Optimize chromatography conditions (e.g., gradient elution) to separate mono- and di-substituted products .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the alkylation of pyrrolidin-3-ol?

Advanced Method :

- Protecting Group Strategy : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before alkylation to prevent competing reactions. Deprotect with TBAF post-synthesis .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the pyrrolidine nitrogen.

Case Study :

In analogs like 1-(4-Bromophenyl)pyrrolidine (), regioselectivity was achieved using bulky bases (e.g., LDA) to favor N-alkylation over O-alkylation.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Methodological Workflow :

Repeat Synthesis : Ensure anhydrous conditions to rule out hydrolysis byproducts.

2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, the hydroxyl proton may couple with adjacent CH₂ groups, causing splitting in 1H NMR.

X-ray Crystallography : Confirm stereochemistry if racemization is suspected (e.g., chiral centers in pyrrolidine) .

Example : A doublet of doublets (δ 3.8 ppm, J = 6 Hz) in 1H NMR may indicate coupling between the hydroxyl proton and adjacent methylene groups.

Q. What strategies are employed to study the reactivity of the hydroxyl group in this compound?

Experimental Design :

- Protection/Deprotection : Acetylation (Ac₂O/pyridine) to assess hydroxyl involvement in hydrogen bonding.

- Solubility Studies : Compare logP values (via HPLC) before and after derivatization to evaluate hydrophilicity .

- Kinetic Analysis : Monitor esterification rates with acetic anhydride under varying pH conditions.

Table 2 : Reactivity Comparison of Hydroxyl Group in Analogous Compounds

| Compound | Reaction Rate (esterification, h⁻¹) | Reference |

|---|---|---|

| Pyrrolidin-3-ol | 0.25 | [Hypothetical] |

| This compound | 0.18 | [Hypothetical] |

Q. How can stability under varying storage conditions (e.g., light, humidity) be systematically evaluated?

Protocol :

Accelerated Degradation Studies :

- Expose samples to UV light (254 nm) for 48 hours. Analyze via HPLC for decomposition products (e.g., debromination or oxidation).

- Store at 40°C/75% RH for 4 weeks; monitor moisture uptake (TGA) and crystallinity (PXRD).

Key Findings from Analogous Compounds :

Brominated aromatics (e.g., 4-Bromo-2-(1H-pyrazol-3-yl)phenol, ) show sensitivity to UV-induced debromination, necessitating amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.